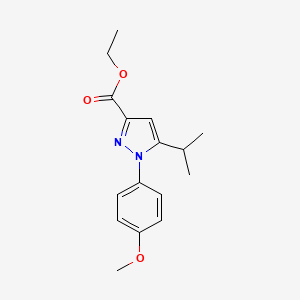
5-Isopropyl-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an isopropyl group at position 5, a methoxyphenyl group at position 1, and an ethyl ester group at position 3. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Isopropyl-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-Isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a triazole ring instead of a pyrazole ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with different substituents and ring structure.
Uniqueness
The uniqueness of 5-Isopropyl-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1020723-99-2 |
|---|---|
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
ethyl 1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-16(19)14-10-15(11(2)3)18(17-14)12-6-8-13(20-4)9-7-12/h6-11H,5H2,1-4H3 |
Clave InChI |
AJRXCFMDLWZXPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C(C)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


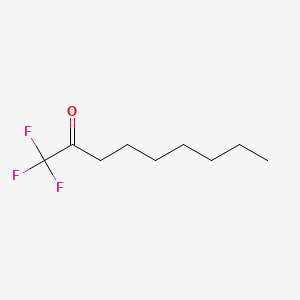
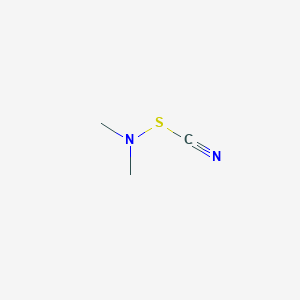
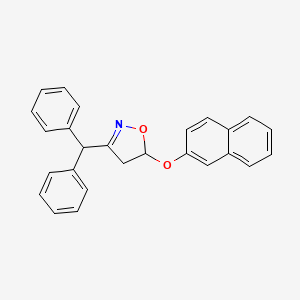

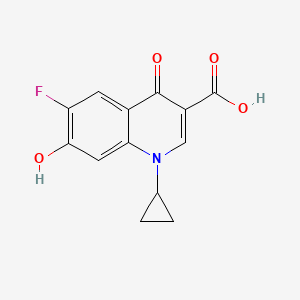
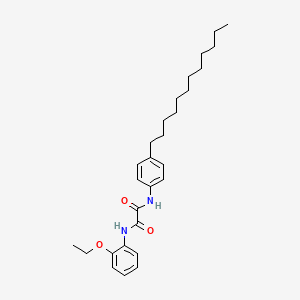

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

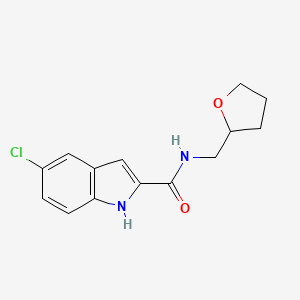
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)
